molecular formula C12H15IO3 B1444628 Tert-butyl 4-iodo-3-methoxybenzoate CAS No. 1202057-10-0

Tert-butyl 4-iodo-3-methoxybenzoate

Cat. No.: B1444628
CAS No.: 1202057-10-0
M. Wt: 334.15 g/mol
InChI Key: FQQPUUOSRSDHLR-UHFFFAOYSA-N
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Description

Tert-butyl 4-iodo-3-methoxybenzoate is an organic compound with the molecular formula C12H15IO3. It is a derivative of benzoic acid, where the hydrogen atom at the para position is replaced by an iodine atom, and the carboxyl group is esterified with tert-butyl alcohol. This compound is often used in organic synthesis and medicinal chemistry due to its unique reactivity and functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

Tert-butyl 4-iodo-3-methoxybenzoate can be synthesized through various methods. One common approach involves the iodination of tert-butyl 3-methoxybenzoate. The reaction typically uses iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under acidic conditions to introduce the iodine atom at the para position.

Another method involves the esterification of 4-iodo-3-methoxybenzoic acid with tert-butyl alcohol in the presence of a strong acid catalyst like sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-iodo-3-methoxybenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines, thiols, or alkoxides, through nucleophilic substitution reactions.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids or esters to form biaryl compounds.

    Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents (e.g., DMF, DMSO) are commonly used.

    Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., K2CO3) in solvents like toluene or ethanol are typical conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF) is used for ester reduction.

Major Products Formed

    Nucleophilic Substitution: Products include azides, thiols, or ethers, depending on the nucleophile used.

    Coupling Reactions: Biaryl compounds are the primary products.

    Reduction: The major product is the corresponding alcohol.

Scientific Research Applications

Tert-butyl 4-iodo-3-methoxybenzoate has diverse applications in scientific research:

    Organic Synthesis: It serves as a building block for synthesizing more complex molecules, especially in the formation of biaryl compounds through coupling reactions.

    Medicinal Chemistry: It is used in the development of pharmaceuticals, particularly in the synthesis of drug candidates with potential therapeutic effects.

    Material Science: The compound is utilized in the preparation of functional materials, such as liquid crystals and polymers, due to its unique structural properties.

Mechanism of Action

The mechanism of action of tert-butyl 4-iodo-3-methoxybenzoate primarily involves its reactivity as an electrophile in substitution and coupling reactions. The iodine atom, being a good leaving group, facilitates these reactions by allowing the introduction of various nucleophiles or coupling partners. The ester group can also undergo hydrolysis or reduction, providing versatility in synthetic applications.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 4-bromo-3-methoxybenzoate
  • Tert-butyl 4-chloro-3-methoxybenzoate
  • Tert-butyl 4-fluoro-3-methoxybenzoate

Uniqueness

Tert-butyl 4-iodo-3-methoxybenzoate is unique due to the presence of the iodine atom, which is larger and more polarizable than other halogens like bromine, chlorine, or fluorine. This property enhances its reactivity in substitution and coupling reactions, making it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

tert-butyl 4-iodo-3-methoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15IO3/c1-12(2,3)16-11(14)8-5-6-9(13)10(7-8)15-4/h5-7H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQQPUUOSRSDHLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=CC(=C(C=C1)I)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15IO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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